Product packaging for Methyl 4-methoxycinnamate(Cat. No.:CAS No. 832-01-9)

Methyl 4-methoxycinnamate

Cat. No.: B188791
CAS No.: 832-01-9
M. Wt: 192.21 g/mol
InChI Key: VEZIKIAGFYZTCI-VMPITWQZSA-N
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Description

Historical Context of Cinnamate (B1238496) Ester Photochemistry and Photophysics Research

The study of cinnamic acids and their esters has a rich history, driven by their presence in natural products and their intriguing photochemical properties. thieme-connect.comnih.gov Early research focused on the photodimerization of cinnamic acids in the solid state, a field pioneered by the seminal work of Schmidt and his colleagues. thieme-connect.com These studies laid the groundwork for understanding how the arrangement of molecules in a crystal lattice dictates the outcome of a photochemical reaction. Over the years, research has expanded to investigate the photochemistry of cinnamate esters in solution, revealing complex behaviors such as E/Z (cis-trans) isomerization upon UV irradiation. american.edu This foundational knowledge has been crucial for the development and understanding of various applications for cinnamate derivatives.

Significance of Methyl 4-Methoxycinnamate as a Model Chromophore in UV Absorption Studies

This compound serves as a crucial model chromophore for understanding the photoprotective mechanisms of more complex sunscreen agents, such as its widely used counterpart, 2-ethylhexyl-4-methoxycinnamate (EHMC). rsc.org Its simpler structure allows for more straightforward analysis of the fundamental photophysical and photochemical processes that occur upon absorption of UV radiation, without the added complexities of a longer alkyl chain. rsc.orgroyalsocietypublishing.org The compound strongly absorbs in the UV-B range (280–315 nm), which is the primary region of the solar spectrum responsible for sunburn and skin damage. rsc.orgquizlet.com This has made it an ideal candidate for detailed spectroscopic and computational studies aimed at elucidating the mechanisms of UV energy dissipation. rsc.orgvulcanchem.com

Overview of Multifaceted Research Trajectories for this compound

Research on this compound has followed several key trajectories. A significant area of focus is its photochemical behavior, particularly the E/Z isomerization that occurs upon UV exposure. rsc.orgtandfonline.com Scientists have employed time-resolved spectroscopy to study the dynamics of this process on ultrafast timescales. rsc.orgresearchgate.net Another important research avenue involves computational and theoretical studies to model its electronic structure and predict its spectroscopic properties. ias.ac.inresearchgate.netrsc.org These theoretical investigations provide valuable insights into the electronic transitions responsible for its UV absorption. ias.ac.inresearchgate.net Furthermore, its application as a UV filter in sunscreens and as a photostabilizer in polymers continues to be an active area of investigation. vulcanchem.comevitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B188791 Methyl 4-methoxycinnamate CAS No. 832-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZIKIAGFYZTCI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl trans-p-methoxycinnamate
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CAS No.

3901-07-3, 832-01-9
Record name Methyl trans-4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl p-methoxycinnamate
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Record name Methyl (E)-p-methoxycinnamate
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Record name METHYL 4-METHOXYCINNAMATE
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Record name Methyl trans-p-methoxycinnamate
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Melting Point

94 - 95 °C
Record name Methyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
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Photophysical and Photochemical Dynamics of Methyl 4 Methoxycinnamate

Ultrafast Excited State Dynamics of Methyl 4-Methoxycinnamate

Upon photoexcitation with UV-B light, this compound is promoted to its first electronically excited singlet state, the S₁ (1¹ππ*). rsc.org The subsequent relaxation back to the ground state is governed by a series of rapid, competing photophysical and photochemical processes that dissipate the absorbed energy. The specific pathways and their efficiencies are highly dependent on the molecular environment, such as being in the gas phase versus in solution. rsc.orgtandfonline.com

Non-Radiative Decay Pathways in this compound

Non-radiative decay pathways are the dominant mechanisms for energy dissipation in this compound, which explains its very low fluorescence quantum yield. tandfonline.comroyalsocietypublishing.org In the isolated, gas-phase environment, the primary non-radiative route involves decay from the initially excited 1¹ππ* state to a lower-lying 1¹nπ* state through internal conversion. rsc.orgtandfonline.com This is then followed by de-excitation from the 1¹nπ* state back to the ground electronic state (S₀). rsc.org

However, in a solution environment, the dynamics change significantly. rsc.org Here, a highly efficient E/Z (trans-cis) photoisomerization becomes a dominant non-radiative decay channel. rsc.orgroyalsocietypublishing.org This isomerization process competes with the internal conversion pathway from the ¹ππ* to the ¹nπ* state. royalsocietypublishing.org The presence of solvent molecules, particularly those capable of hydrogen bonding like water, can influence which pathway prevails. For instance, studies on MMC-H₂O clusters have shown that hydration can inhibit the ¹ππ* → ¹nπ* internal conversion, making E/Z photoisomerization the more favorable decay route. royalsocietypublishing.org

Internal Conversion Processes in this compound

Internal conversion (IC) is a key process in the photodynamics of this compound, particularly in the gas phase. Following excitation to the 1¹ππ* state, the molecule can undergo IC to the 1¹nπ* state. rsc.orgtandfonline.com This transition is facilitated by a conical intersection between the potential energy surfaces of the 1¹ππ* and 1¹nπ* states. rsc.org Theoretical calculations suggest that for an efficient 1¹ππ* to 1¹nπ* internal conversion to occur, the presence of a substituent at the para-position of the phenyl ring is crucial as it helps to stabilize the highest occupied molecular orbital (HOMO). rsc.org

Time-resolved spectroscopic studies have assigned specific time constants to these processes. In the gas phase, the decay is characterized by multiple time constants, where one component, τ₂, is assigned to the internal conversion from the 1¹ππ* state to the 1¹nπ* state. rsc.org The efficiency of this IC process is a critical factor that competes with other deactivation channels, such as photoisomerization. rsc.orgrsc.org

Intersystem Crossing and Triplet State Involvement in this compound Photodynamics

While direct internal conversion and photoisomerization from the singlet manifold are significant, another crucial pathway involves intersystem crossing (ISC) to the triplet state manifold. tandfonline.comacs.org For para-methoxy methylcinnamate (p-MMC), evidence points to a multistep ISC process from the bright S₁ (¹ππ) state to the lowest triplet T₁ (³ππ) state, occurring on a picosecond timescale. acs.org

Two competing pathways for populating the triplet state have been proposed:

A stepwise process involving internal conversion from the S₁ (¹ππ) state to the dark ¹nπ state, followed by intersystem crossing to the triplet manifold (S₁ → ¹nπ* → Tₓ). rsc.orgacs.org

Direct intersystem crossing from the S₁ (¹ππ*) state to a higher triplet state (T₂). acs.org

Once populated, the molecule relaxes within the triplet manifold to the lowest triplet state, T₁ (³ππ). rsc.org This T₁ state has a measured lifetime of approximately 20-25 nanoseconds for p-MMC. acs.org From the T₁ state, the molecule can undergo isomerization or relax back to the ground state (S₀) of either the trans or cis isomer. tandfonline.comrsc.org This complete pathway can be described as: 1¹ππ (trans) → ¹nπ* → T₁ (³ππ*) → S₀ (trans or cis). rsc.orgresearchgate.net

Photoisomerization Mechanisms of this compound

Photoisomerization around the central C=C double bond is a highly efficient photoprotective mechanism for this compound, particularly in solution. rsc.orgtandfonline.com This trans-cis (or E-Z) isomerization provides an effective route for converting absorbed UV energy into thermal energy, preventing more harmful photochemical reactions. rsc.org

Trans-Cis Isomerization Kinetics and Efficiency in this compound

The trans-cis isomerization of this compound in solution is an ultrafast process. tandfonline.com Upon excitation to the 1¹ππ* state, the isomerization relaxation mechanism occurs with a sub-picosecond lifetime. tandfonline.com Time-resolved studies in solution have identified decay time constants associated with the processes leading to isomerization. rsc.org

The quantum yield (Φ), which measures the efficiency of a photochemical process, provides insight into the prevalence of isomerization. While specific quantum yields for this compound are not always reported, data for the closely related ethyl cinnamate (B1238496) in ethanol (B145695) show a quantum yield for trans → cis isomerization (Φ_t→c) of 0.26 and for cis → trans isomerization (Φ_c→t) of 0.29. rsc.org This indicates that isomerization is a significant, though not exclusive, deactivation channel. rsc.org The photostationary state (PSS), the equilibrium mixture of isomers under irradiation, is determined by the relative absorption of the isomers at the excitation wavelength and their respective isomerization quantum yields. hi.is

ParameterValueCompound / ConditionsSource
τ₁ (Gas Phase) ~0.4 ps to ~1.1 psE-MMC; Dependent on excitation energy rsc.org
τ₂ (IC, Gas Phase) ~2.7 ps to ~8 psE-MMC; 1¹ππ* → 1¹nπ rsc.org
τ₃ (Gas Phase) >> 0.9 nsE-MMC; De-excitation from 1¹nπ rsc.org
T₁ Lifetime ~20 nsp-MMC acs.org
Φ (trans → cis) 0.26Ethyl Cinnamate in Ethanol rsc.org
Φ (cis → trans) 0.29Ethyl Cinnamate in Ethanol rsc.org

This table presents kinetic data for this compound and related compounds, detailing time constants (τ) for various photophysical processes and quantum yields (Φ) for isomerization.

Role of Conical Intersections in this compound Isomerization

Conical intersections (CIs) are crucial features on the potential energy surfaces that facilitate ultrafast, non-radiative transitions between electronic states. In the photoisomerization of this compound, CIs play a pivotal role. tandfonline.comias.ac.in Theoretical calculations suggest that the E/Z isomerization can proceed directly from the excited 1¹ππ* state to the ground state (S₀) through a 1¹ππ*/S₀ conical intersection. rsc.orgroyalsocietypublishing.org

The pathway to this CI is typically along the C=C bond twisting coordinate. rsc.orgresearchgate.net Upon excitation, the molecule's geometry changes, and twisting around the double bond leads it towards the CI, where the energy gap between the S₁ and S₀ states vanishes, allowing for efficient population transfer back to the ground state in either the trans or cis configuration. researchgate.net For some substituted cinnamates, this direct twisting on the S₁ surface is the dominant isomerization route. rsc.org For p-MMC, the pathway involving the triplet state also ultimately returns to the S₀ state via a T₁/S₀ minimum energy crossing point (MECP), which functions similarly to a conical intersection for facilitating the final non-radiative transition. rsc.org

Biological Activities and Pharmacological Potential of Methyl 4 Methoxycinnamate and Its Derivatives

Antioxidant Mechanisms of Action for Methyl 4-Methoxycinnamate

The antioxidant properties of this compound are primarily attributed to its capacity to scavenge free radicals and mitigate oxidative stress. vulcanchem.com This is particularly crucial in protecting skin cells from the damaging effects of UV radiation. The compound's structure, featuring a conjugated double bond system, allows it to absorb UV radiation and dissipate the energy as heat, thus preventing it from causing cellular damage. vulcanchem.comevitachem.com Studies have shown that this compound can protect skin cells from oxidative stress induced by UV radiation. Its antioxidant activity is considered comparable to 70-80% of the activity of synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), making it a promising natural alternative. mdpi.com

A related compound, methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), has also demonstrated antioxidant effects. d-nb.info Research on RAW264.7 macrophages showed that MTC enhanced the DNA binding of Nrf2 and increased ARE-luciferase activity, indicating an activation of the antioxidant response element pathway. d-nb.infonih.gov

Anti-inflammatory Properties and Molecular Targets of this compound (e.g., NF-κB, 5-lipooxygenase)

This compound and its derivatives have demonstrated significant anti-inflammatory effects through various molecular pathways. vulcanchem.com In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines. vulcanchem.com Its anti-inflammatory action is linked to its interaction with molecular targets such as NF-κB and 5-lipoxygenase.

A derivative, ethyl p-methoxycinnamate (EPMC), found in Kaempferia galanga, has been shown to inhibit COX-1 and COX-2 enzymes with IC50 values of 1.12 μM and 0.83 μM, respectively. chemsrc.com EPMC has also been found to inhibit NF-κB activation in melanoma cells, suggesting its potential in targeting inflammatory pathways in cancer. nih.gov The mechanism involves the inhibition of p38 and subsequent Akt phosphorylation, which in turn inhibits NF-κB-dependent transcription. nih.gov

Another related compound, methyl 3,4,5-trimethoxycinnamate (MTC), has been shown to suppress the release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β in LPS + IFNγ-stimulated RAW264.7 macrophages. d-nb.infonih.gov MTC achieves this by reducing the phosphorylation of IκB and p65 proteins, leading to a decrease in NF-κB DNA binding and transcriptional activity. d-nb.infonih.gov Furthermore, some cinnamic acid derivatives have been noted for their 5-lipoxygenase inhibition activity. pcbiochemres.com

The anti-inflammatory effects of these compounds are summarized in the table below:

Table 1: Anti-inflammatory Mechanisms of this compound and Derivatives
Compound Molecular Target/Mechanism Cell/Animal Model Key Findings
This compound NF-κB, 5-lipooxygenase In vitro Reduction in pro-inflammatory cytokine production. vulcanchem.com
Ethyl p-methoxycinnamate (EPMC) COX-1, COX-2, NF-κB In vitro, Melanoma cells (B16F10) Inhibition of COX-1 and COX-2 enzymes; Inhibition of NF-κB activation. chemsrc.comnih.gov
Methyl 3,4,5-trimethoxycinnamate (MTC) NF-κB (p65, IκB), iNOS, COX-2 RAW264.7 macrophages Suppression of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) and mediators (NO, PGE2). d-nb.infonih.gov

Neuroprotective Research on this compound

Research has highlighted the neuroprotective potential of p-methoxycinnamic acid, the precursor to this compound. In vitro studies on rat cortical cells injured with glutamate (B1630785) demonstrated that p-methoxycinnamic acid possesses strong neuroprotective activity. mdpi.com At a concentration of 1 μM, it achieved the highest percentage of cell viability, reaching 78%, among the tested phenylpropanoids. mdpi.com Further studies analyzing the structure-activity relationship confirmed that p-methoxycinnamic acid exhibited the highest potency of neuroprotective activity against glutamate-induced neurotoxicity. mdpi.com

A related compound, 4-methoxycinnamyl p-coumarate (MCC), has been investigated for its anti-neuroinflammatory activities in lipopolysaccharide (LPS)-induced BV2 microglial cells. nih.gov The study revealed that MCC significantly reduced the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2, and inhibited the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov MCC also attenuated the activation of NF-κB by suppressing the phosphorylation of IκBα and the NF-κB p65 subunit, and by blocking the nuclear translocation of NF-κB p65. nih.gov

Hepatoprotective Studies Involving this compound and its Precursors

The precursor of this compound, p-methoxycinnamic acid (p-MCA), has demonstrated significant hepatoprotective effects. mdpi.compcbiochemres.com Studies have shown that the presence of a methoxy (B1213986) group in the para position of the benzene (B151609) ring is crucial for this therapeutic property. mdpi.com In in vitro tests on rat hepatocytes injured by carbon tetrachloride (CCl4), p-MCA exhibited a hepatoprotective effect comparable to silybin, a known liver-protecting agent, even at concentrations 10 to 50 times lower. mdpi.com

p-MCA was found to preserve the levels of total glutathione (B108866) (GSH) and the activity of glutathione disulfide reductase (GR) and glutathione-S-transferase (GST), which are vital for maintaining cellular homeostasis. mdpi.com Furthermore, in rats intoxicated with CCl4, p-MCA showed the most protective effect on the plasma enzyme activities of alkaline phosphatase (ALP), gamma-glutamyl transpeptidase (γ-GTP), and alanine (B10760859) aminotransferase (ALT) among all tested phenylpropanoids. mdpi.com These findings suggest that the hepatoprotective mechanism may involve not only antioxidant actions but also anti-NF-κB and anti-5-lipooxygenase activities. mdpi.com

Antimicrobial and Antifungal Investigations of this compound

This compound has shown notable antimicrobial properties, particularly against fungal strains. vulcanchem.com A study demonstrated its moderate antifungal activity against various fungi, including Candida albicans, with a minimum inhibitory concentration (MIC) of 250 μg/ml. Its precursor, p-methoxycinnamic acid, also exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, with active doses ranging from 50.4 μM to 449 μM. mdpi.com p-MCA has shown even higher inhibition against fungal species compared to bacteria. mdpi.com

The ester derivative, ethyl 4-methoxycinnamate, has been reported to have anti-tuberculosis activity against the virulent H37Rv strain with a MIC of 485 µM. nih.gov Another related ester, methyl caffeate, has also demonstrated antimicrobial effects. pcbiochemres.comjocpr.com

Table 2: Antimicrobial and Antifungal Activity

Compound Organism Activity/MIC
This compound Candida albicans Moderate antifungal activity (MIC: 250 μg/ml).
p-Methoxycinnamic acid Gram-positive and Gram-negative bacteria Antibacterial activity (Active doses: 50.4 μM - 449 μM). mdpi.com
Ethyl 4-methoxycinnamate Mycobacterium tuberculosis H37Rv Anti-TB activity (MIC: 485 µM). nih.gov

Antidiabetic and Antihyperglycemic Potential of this compound Related Compounds

The precursor, p-methoxycinnamic acid (p-MCA), has been investigated for its antidiabetic and antihyperglycemic properties. pcbiochemres.comjocpr.com It has been shown to act as a peroxisome proliferator-activated receptor (PPAR) agonist. pcbiochemres.comjocpr.com Studies in both normal and diabetic rats have shown that p-MCA can significantly decrease plasma glucose concentrations. nih.gov Furthermore, p-MCA has been reported to stimulate insulin (B600854) secretion in perfused rat pancreases. nih.gov The antihyperglycemic effect of p-MCA is attributed to its ability to increase insulin secretion and glycolysis, while reducing gluconeogenesis. researchgate.net

A related compound, 4-methoxychalcone (B190469) (MPP), has also shown promising antidiabetic activities. It significantly attenuated the increase in blood glucose after glucose loading in streptozotocin (B1681764) (STZ)-induced diabetic mice, confirming its antihyperglycemic activity. mdpi.com

Anticancer and Chemopreventive Activity Research on this compound

The precursor of this compound, p-methoxycinnamic acid (p-MCA), has been studied for its anticancer and chemopreventive properties. mdpi.compcbiochemres.com Research has shown its potential to inhibit the proliferation and growth of human breast and colon cancer cells. mdpi.com In a preclinical model of colon cancer induced by 1,2-dimethylhydrazine (B38074) (DMH), p-MCA demonstrated chemopreventive activity. mdpi.com

The mechanism of action of p-MCA against human colon adenocarcinoma cell lines involves the induction of apoptosis through an increase in the activities of caspase-3 and caspase-9, which leads to the release of cytochrome C into the cytosol. mdpi.com In DMH-induced rat colon carcinogenesis, p-MCA supplementation was found to reverse pathological alterations by decreasing the nuclear translocation of NF-κB p65, reducing the expression of inflammatory markers (iNOS, COX-2), cytokines (TNF-α, IL-6), cyclin D1, and the anti-apoptotic protein Bcl-2, while increasing the expression of pro-apoptotic proteins (Bax, caspases 3 and 9). nih.gov

Ethyl p-methoxycinnamate (EPMC) has also been identified as a potential anti-melanoma agent that targets the p38/AKT/NFκB pathway. nih.gov It has been shown to sensitize melanoma cells to apoptosis in combination with chemotherapy agents like paclitaxel. nih.gov

Structure-Activity Relationships (SAR) for this compound Bioactivity

The biological activity of this compound and its derivatives is significantly influenced by their chemical structure. Modifications to the ester group and substitutions on the phenyl ring can lead to substantial changes in their pharmacological effects, particularly their antifungal and anti-inflammatory properties.

Research into the structure-activity relationships (SAR) of these compounds has revealed that both the ester moiety and the pattern of substitution on the phenyl ring are critical determinants of bioactivity. researchgate.netplos.org For instance, the antifungal efficacy of cinnamic acid esters is the result of a complex interplay between these two structural features. plos.org

Influence of the Ester Group:

The nature of the alkyl group in the ester moiety plays a crucial role in modulating anti-inflammatory activity. A study comparing various alkyl esters of p-methoxycinnamic acid found that the chain length of the ester group directly impacts the compound's ability to prevent protein denaturation, an indicator of anti-inflammatory potential. In this study, methyl p-methoxycinnamate showed no activity, whereas propyl and butyl p-methoxycinnamate demonstrated significant anti-denaturation effects, suggesting that a longer alkyl chain enhances this specific bioactivity. kemdikbud.go.id

CompoundEster GroupAnti-denaturation Activity
Methyl p-methoxycinnamate-CH₃Inactive kemdikbud.go.id
Propyl p-methoxycinnamate-CH₂CH₂CH₃Active (0.1–10 µg/mL) kemdikbud.go.id
Butyl p-methoxycinnamate-CH₂CH₂CH₂CH₃Active (0.1–1 µg/mL) kemdikbud.go.id

Influence of Phenyl Ring Substituents:

The position and nature of substituents on the phenyl ring are pivotal for antifungal activity. A comprehensive study on various cinnamic acid esters demonstrated that specific combinations of substituents on the phenyl ring and the type of ester group could significantly enhance activity against plant pathogenic fungi. plos.org For example, derivatives with a hydroxyl group at the 2-position combined with a t-butyl or t-amyl ester (C1 and C2) showed markedly improved antifungal activity compared to an ethyl ester with the same phenyl ring substitution. plos.org This highlights a synergistic effect between the two parts of the molecule. The analysis indicated that both the substitution pattern and the alcohol moiety significantly influence the antifungal potency. researchgate.netplos.org

A preliminary SAR study on benzoic and cinnamic acid derivatives identified key structural features for antifungal activity against Candida species. The results suggested that the presence of the enoate moiety, along with hydroxyl and methoxy substitutions on the phenyl ring, positively affects the bioactivity. researchgate.net

Phenyl Ring SubstitutionEster GroupImpact on Antifungal Activity
2-OHt-Butyl (C1)Significantly improved activity against various fungi compared to the ethyl ester. plos.org
2-OHt-Amyl (C2)Significantly improved activity against various fungi compared to the ethyl ester. plos.org
4-OH or 2-OAct-Butyl or t-AmylIncreased activity against P. grisea, V. mali, and B. dothidea, but decreased activity against F. solani. plos.org

These findings underscore the complex nature of the SAR for this class of compounds, where modifications at different sites can lead to varied and specific biological outcomes.

Interaction Studies of this compound with Biological Macromolecules (e.g., Proteins, DNA)

The pharmacological effects of this compound are rooted in its interactions with biological macromolecules. Studies have employed spectroscopic methods and molecular docking simulations to elucidate how this compound and its derivatives bind to proteins and nucleic acids.

Interaction with Proteins:

Serum albumins, the most abundant proteins in blood plasma, are crucial for the transport and disposition of many compounds. The interaction between cinnamate (B1238496) derivatives and serum albumin has been a subject of investigation. For example, 2-ethylhexyl 4-methoxycinnamate (EHMC), a widely used derivative, has been shown to bind to bovine serum albumin (BSA). nih.gov Spectroscopic analysis revealed that the fluorescence of BSA is quenched by EHMC through a static quenching mechanism, indicating the formation of a complex. nih.gov Molecular docking studies further pinpointed the binding site to site II (sub-domain IIIA) of BSA, with the interaction being primarily driven by hydrogen bonding and hydrophobic forces. nih.gov This binding was also found to alter the secondary structure of the protein, specifically by disrupting its α-helical stability. nih.gov

Similarly, molecular docking studies have been used to predict the binding of cinnamic acid derivatives to various enzymes. For instance, methyl ferulate, a related compound, showed promising binding to the enzymes QR, TS, and ST-PK from Candida albicans, suggesting a multi-target mechanism for its antifungal activity. researchgate.net

Compound/DerivativeMacromoleculeKey Findings
2-Ethylhexyl 4-methoxycinnamate (EHMC)Bovine Serum Albumin (BSA)Binds to site II (sub-domain IIIA) via hydrogen bonding and hydrophobic interactions, causing conformational changes in the protein. nih.gov
Methyl ferulateCandida albicans enzymes (QR, TS, ST-PK)Molecular docking suggests binding to multiple targets, which may explain its antifungal activity. researchgate.net
This compoundDNA Methyltransferase 1 (DNMT1)Molecular docking suggests binding to the SAH-binding pocket, potentially inhibiting DNA methylation. researchgate.net
p-Methoxycinnamic acidXanthomonas campestris protein receptorsMolecular docking studies were performed to investigate binding against selected protein receptors. researchgate.netresearchgate.net

Interaction with DNA:

Beyond proteins, this compound and its analogs have been studied for their interactions with DNA. Molecular docking simulations have suggested that this compound can bind to the S-adenosyl-L-homocysteine (SAH)-binding pocket of DNA methyltransferase 1 (DNMT1). researchgate.net This interaction is significant as DNMT1 is a key enzyme in maintaining DNA methylation patterns, and its inhibition can have profound effects on gene expression. This finding points to a potential mechanism for the cytotoxic and DNA methylation inhibitory activities observed for this compound and its analogs, such as methyl 3,4,5-trimethoxycinnamate. researchgate.net

Furthermore, research on derivatives like ethylhexyl methoxycinnamate (EHMC) has indicated potential for DNA damage. Studies have suggested that the cis-isomer of EHMC may exert a more significant damaging effect on DNA compared to the more common trans-isomer. researchgate.net This highlights the importance of stereochemistry in the interaction between these compounds and genetic material.

These interaction studies provide a molecular basis for the observed biological activities of this compound and its derivatives, paving the way for the rational design of new therapeutic agents.

Computational and Theoretical Chemistry Studies of Methyl 4 Methoxycinnamate

Quantum Chemical Calculations on Methyl 4-Methoxycinnamate Electronic States

Quantum chemical calculations have been instrumental in elucidating the electronic structure and photophysical properties of this compound (MMC), a model compound for commercially used UV filters like 2-ethylhexyl-4-methoxycinnamate (EHMC). royalsocietypublishing.org These computational methods provide insights into the molecule's behavior upon UV radiation absorption, which is crucial for understanding its function as a sunscreen agent. evitachem.com

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to investigate the electronic states of molecules like this compound. tandfonline.comresearchgate.net These methods are employed to optimize the molecular structure and calculate vertical excitation energies for both singlet and triplet excited states. tandfonline.com For instance, the structure of trans-MMC has been optimized using the PBE/aug-pVTZ level of theory, while vertical excitation energies have been calculated at the PBE0/aug-pVTZ level. tandfonline.com Some studies have utilized the B3LYP functional for TD-DFT calculations. ias.ac.in

Long-range corrected DFT functionals, such as CAM-B3LYP and ωB97XD, have been shown to provide a more accurate description of the excited states of p-MMC compared to conventional functionals like B3LYP and PBE0, which can underestimate the excitation energies, particularly of the nπ* state. researchgate.net TD-CAM-B3LYP calculations, for example, have produced adiabatic excitation energies for the ππ* state of trans-p-MMC that are in excellent agreement with experimental values. researchgate.net

DFT calculations have also been used to study the photodegradation of related compounds, providing insights into reaction thermodynamics and the reactivity of different molecular species. researchgate.net

Table 1: Comparison of Calculated Excitation Energies for trans-p-MMC

MethodStateExcitation Energy (eV)
TD-CAM-B3LYPππValue not specified in provided text
MS-CASPT2ππValue not specified in provided text
TD-B3LYPUnderestimated
TD-PBE0Underestimated

Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) and Complete Active Space Self-Consistent Field (CASSCF) Studies on this compound

For a more accurate description of the excited states, especially in cases of strong electron correlation, high-level quantum chemical methods like Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) and Complete Active Space Self-Consistent Field (CASSCF) are employed. ias.ac.inchemrxiv.orgchemrxiv.org These methods are crucial for studying the photoprocesses of methoxycinnamates. ias.ac.in

In these studies, the geometries of minima and conical intersections in the excited states are often optimized at the CASSCF level, while the potential energy surfaces of singlet and triplet excited states are calculated at both CASSCF and MS-CASPT2 levels. ias.ac.in For p-MMC, an active space of (8o, 10e), containing 5π and 3π* orbitals, has been utilized for CASPT2 calculations. ias.ac.in

MS-CASPT2 calculations have been instrumental in understanding the photoprotection mechanism of p-methoxy methylcinnamate. chemrxiv.org Studies on methyl-4-hydroxycinnamate, a related compound, have shown that MS-CASPT2, in conjunction with CASSCF, can elucidate the excited-state properties and decay dynamics in different electronic states (1ππ, 1nπ, and S0). ebi.ac.uk For para-methoxymethylcinnamate (p-MMC), MS-CASPT2 calculations have been performed to investigate the excited states, revealing the importance of including a sufficient number of states in the state-averaged CASSCF calculations to accurately describe the ππ* state. researchgate.net

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment. While the provided search results primarily focus on quantum chemical calculations of isolated molecules, there are mentions of studies that utilize molecular dynamics. For instance, the different isomers of methoxycinnamate have been studied using high-level quantum chemical methods and molecular dynamics studies. ias.ac.in These simulations have been used to investigate the isomerization reaction between the cis and trans forms in both the ground and excited states. ias.ac.in Furthermore, the effect of microsolvation on the excited state pathways has been observed through such studies. ias.ac.in

Modeling of Excited State Pathways and Conical Intersections for this compound

Upon absorption of UV radiation, this compound can undergo various photophysical and photochemical processes. acs.org Computational modeling is essential for mapping the excited state pathways and identifying key features like conical intersections (CIs), which are regions where different electronic potential energy surfaces cross, facilitating efficient non-radiative decay back to the ground state. ias.ac.inrsc.org

Studies on trans-MMC have proposed that upon excitation to the first excited singlet state (1¹ππ*), the molecule can undergo an efficient trans-cis isomerization. tandfonline.com This process is thought to be a key relaxation mechanism. tandfonline.com Computational studies, including TD-DFT, have been used to explore these relaxation mechanisms and the influence of substituents on the photodynamics of cinnamates. tandfonline.com

For p-MMC, three potential non-radiative decay pathways from the S₁ (¹ππ*) state have been proposed:

Trans → cis isomerization via an S₁/S₀ minimum energy conical intersection (MECI). acs.org

Internal conversion (IC) to the ¹nπ* state. acs.org

Intersystem crossing (ISC) to the lowest triplet excited (T₁) state. acs.org

Recent research suggests that for p-MMC at low excess energy, multistep intersystem crossing from the S₁ state to the T₁ state occurs via two competing pathways on a picosecond timescale. acs.org This process ultimately leads to a torsion of the C=C double bond in the T₁ state. acs.org The major non-radiative decay pathway is proposed to be a stepwise ISC to the dark T₁ state through a ¹ππ* → ¹nπ* internal conversion. acs.org

The presence of a polar environment, such as water, can influence these pathways. For a simpler analog, it was found that a polar environment can make the return to the ground state more favorable. acs.org In contrast, for MMC-H₂O clusters, internal conversion via ¹ππ* → ¹nπ* is no longer the active relaxation pathway, and E/Z photoisomerization becomes the dominant route. royalsocietypublishing.org

Table 2: Proposed Excited State Relaxation Pathways for this compound

PathwayDescriptionKey Intermediates/Features
Trans-Cis IsomerizationRotation around the C=C double bond leading to the cis isomer.S₁/S₀ Conical Intersection
Internal ConversionNon-radiative transition between singlet states of the same multiplicity.¹ππ/¹nπ Conical Intersection
Intersystem CrossingNon-radiative transition between states of different spin multiplicity (singlet to triplet).T₂ state, T₁ state

Molecular Docking Studies on this compound and Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is valuable for understanding the interactions between small molecules like this compound and biological macromolecules, such as proteins and DNA. smolecule.com

Molecular docking studies have been conducted to investigate the interaction of this compound and its derivatives with various biological receptors. For instance, this compound, along with other cinnamic derivatives, was studied for its potential to modulate DNA methylation. nih.gov Molecular docking suggested that this compound and methyl 3,4,5-trimethoxycinnamate (B1233958) can partially bind to the SAH-binding pocket of DNA methyltransferase 1 (DNMT1). nih.gov

In another study, the potential binding and affinity of a derivative of octyl methoxycinnamate (OMC), a closely related compound, were evaluated by molecular docking calculations with estrogen and androgen receptors. mdpi.com The structures for these docking simulations were optimized at the DFT level using the B3LYP/6–311G** basis set, and a blind docking approach was initially used to identify putative binding sites on the receptor's surface. mdpi.com

Furthermore, molecular docking has been used to study the interactions of related methoxycinnamic acid derivatives with other biological targets. For example, docking studies were performed on derivatives of 4-methoxycinnamic acid against protein receptors from Xanthomonas campestris. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Methyl 4 Methoxycinnamate Characterization

Chromatographic Techniques for Methyl 4-Methoxycinnamate Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and quantifying its presence.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase within the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

For this compound, GC-MS analysis reveals characteristic peaks corresponding to its molecular ion and various fragments. nih.gov The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight. nih.gov The most abundant peak, or base peak, is typically observed at m/z 161, resulting from the loss of a methoxy (B1213986) group (-OCH3). nih.gov Another significant fragment is seen at m/z 133, which arises from the subsequent loss of a carbonyl group (-CO). nih.gov The progress of synthesis reactions, such as the Heck reaction to produce this compound, is often monitored using GC analysis to determine the conversion of reactants and the formation of the product. procurementresource.combeilstein-journals.org

Table 1: Key GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Ion Description
192 [M]+ Molecular Ion
161 [M-OCH3]+ Loss of a methoxy group

This table summarizes the primary mass-to-charge ratios observed in the electron ionization (EI) mass spectrum of this compound, which are crucial for its identification. nih.gov

High-resolution liquid chromatography-mass spectrometry (HR-LCMS) is another vital technique, particularly for analyzing compounds in complex matrices or when high mass accuracy is required. researchgate.netresearchgate.net Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are not easily volatilized. In HR-LCMS, the sample is first separated by liquid chromatography, and the eluent is then introduced into a high-resolution mass spectrometer. This allows for the determination of the elemental composition of the molecule with high precision.

HR-LCMS has been employed in studies to identify bioactive compounds, including 4-methoxycinnamic acid, from natural extracts. researchgate.netresearchgate.net This technique is instrumental in distinguishing between compounds with very similar masses, a task that may be challenging for lower-resolution instruments.

Spectroscopic Techniques for this compound Structure and Dynamics

Spectroscopic methods are indispensable for elucidating the detailed molecular structure and studying the photophysical behavior of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules. wpmucdn.com Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. rsc.org

In the ¹H NMR spectrum of the predominant (E)-isomer of this compound, distinct signals corresponding to the different protons are observed. rsc.org The two vinylic protons of the acrylate (B77674) group appear as doublets, with a large coupling constant (J ≈ 16.0 Hz) that confirms the trans (E) configuration of the double bond. rsc.org The protons on the aromatic ring appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org The singlet signals for the methoxy group on the phenyl ring and the methyl ester group are also clearly identifiable. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons, and the carbons of the two methoxy groups. rsc.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-Methyl 4-methoxycinnamate in CDCl₃ | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | 7.65 (d, J=16.0 Hz) | Vinylic proton | 167.7 | C=O (ester) | | 7.48 (d, J=8.8 Hz) | Aromatic protons | 161.4 | Aromatic C-OCH₃ | | 6.90 (d, J=8.8 Hz) | Aromatic protons | 144.5 | Vinylic C-Ar | | 6.30 (d, J=16.0 Hz) | Vinylic proton | 129.7 | Aromatic CH | | 3.83 (s) | Phenyl-OCH₃ | 127.1 | Aromatic C | | 3.78 (s) | Ester-OCH₃ | 115.3 | Vinylic C-CO | | | | 114.3 | Aromatic CH | | | | 55.3 | Phenyl-OCH₃ | | | | 51.6 | Ester-OCH₃ |

This interactive table presents the characteristic chemical shifts for the protons and carbons in (E)-methyl 4-methoxycinnamate, which are fundamental for its structural verification. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is typically observed around 1710-1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the ester group. The C=C stretching of the alkene and the aromatic ring are observed in the 1600-1650 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages appear in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1715 C=O Stretch Ester
~1635 C=C Stretch Alkene
~1605, ~1510 C=C Stretch Aromatic Ring

This table highlights the key infrared absorption bands for this compound, allowing for the identification of its primary functional groups.

Ultraviolet-visible (UV-Vis) absorption spectroscopy is particularly relevant for this compound, given its primary application as a UV filter. This technique measures the absorption of UV and visible light by the molecule. The conjugated system of the phenyl ring, the double bond, and the carbonyl group in this compound is responsible for its strong absorption in the UV-B region (280–315 nm). rsc.org

Studies have shown that the absorption maximum (λmax) of this compound can be influenced by the solvent. rsc.org For example, in cyclohexane (B81311), the λmax is around 290 nm, while in methanol (B129727), it shifts to approximately 308 nm. rsc.org This solvatochromic shift is indicative of the interaction between the molecule and the solvent.

Fluorescence emission spectroscopy can provide insights into the excited-state dynamics of the molecule. Following absorption of UV radiation, the molecule can dissipate the energy through various pathways, including fluorescence. However, for effective sunscreen molecules like cinnamates, non-radiative decay pathways, such as E/Z isomerization, are often dominant, leading to a low fluorescence quantum yield. tandfonline.com Time-resolved pump-probe spectroscopy has been used to study these ultrafast dynamics upon photoexcitation. rsc.org

Table 4: UV-Vis Absorption Maxima (λmax) of (E)-Methyl 4-methoxycinnamate in Different Solvents

Solvent λmax (nm)
Cyclohexane 290

This table shows the maximum UV absorption wavelengths for (E)-methyl 4-methoxycinnamate in a non-polar and a polar solvent, demonstrating the effect of the solvent environment on its electronic transitions. rsc.org

Time-Resolved Ion Yield (TR-IY) Spectroscopy of this compound

Time-Resolved Ion Yield (TR-IY) spectroscopy is a powerful pump-probe technique utilized to investigate the excited-state dynamics of molecules in the gas phase. royalsocietypublishing.org For this compound, TR-IY has been instrumental in understanding its photoprotection mechanisms. rsc.org In these experiments, a pump pulse excites the molecule to a specific electronic state, and a subsequent probe pulse ionizes the excited molecule. By varying the time delay between the pump and probe pulses, the population of the excited state can be monitored over time. royalsocietypublishing.org

Studies on trans-Methyl 4-methoxycinnamate (trans-MMC) have employed TR-IY to explore its excited-state dynamics following UV-B photoexcitation. rsc.org Research has shown that upon excitation to its first excited singlet state (S₁ or 1¹ππ*), the molecule undergoes complex relaxation processes. Gas-phase TR-IY measurements on E-MMC, a model chromophore for commercial sunscreens, have been conducted to probe the relaxation mechanism. rsc.org

In one study, the TR-IY transients of E-MMC were recorded following excitation at 290 nm and 308 nm, with subsequent photoionization by a 200 nm probe. The decay of the ion signal revealed multiple time constants, indicating a multi-step relaxation process. For instance, at a pump wavelength of 308 nm, a fast decay component of 0.9 ± 0.3 ps and a slower component of 4 ± 3 ps were observed. rsc.org These time constants are attributed to processes such as internal conversion (IC) from the initially excited 1¹ππ* state to a lower-lying 1¹nπ* state. rsc.org Other studies using picosecond resolution TR-IY have reported S₁ lifetimes of 80 ps and 280 ps for different rotamers of MMC, which are also dependent on the excitation energy. royalsocietypublishing.orgnih.gov Nanosecond TR-IY experiments have measured a much longer time constant of 24.0 ± 0.2 ns for MMC. royalsocietypublishing.orgnih.gov

Table 1: TR-IY Measured Lifetimes for this compound

Excitation Wavelength (nm) Time Constant 1 (ps) Time Constant 2 (ps) Long-lived Component (ns) Reference
308 0.9 ± 0.3 4 ± 3 - rsc.org
290 0.4 ± 0.2 2.7 ± 0.2 - rsc.org
S₁ origin 80 / 280 - - royalsocietypublishing.orgnih.gov

Transient Electronic Absorption Spectroscopy (TEAS) of this compound

Transient Electronic Absorption Spectroscopy (TEAS) is a complementary technique to TR-IY that provides information about the excited-state dynamics of molecules in the solution phase. tandfonline.com This method also uses a pump-probe approach, but instead of detecting ions, it measures the change in absorption of a broadband probe pulse after the sample is excited by a pump pulse. tandfonline.com

TEAS studies on trans-MMC in solvents like cyclohexane and methanol have been crucial in elucidating its relaxation pathways in a more complex environment. rsc.orgtandfonline.com Upon excitation to the 1¹ππ* state, trans-MMC exhibits strong excited-state absorption (ESA) features. In cyclohexane, an ESA band centered at 400 nm is observed, while in methanol, it appears at 380 nm. rsc.org The decay of these ESA signals is very rapid, with most of the signal recovering within 5 picoseconds, indicating a swift repopulation of the ground state (S₀). researchgate.net

The data from TEAS experiments suggests that an efficient trans to cis isomerization is a significant relaxation mechanism for MMC in solution, occurring on a sub-picosecond timescale. tandfonline.comresearchgate.net The solvent environment has been shown to influence the dynamics. For example, the TAS in methanol shows a second feature around 360 nm that appears after the initial decay, which is less prominent in cyclohexane. rsc.org These findings are critical for understanding how sunscreen molecules like MMC dissipate harmful UV energy in real-world applications. tandfonline.com

Time-Resolved Photoelectron Spectroscopy (TR-PES) of this compound

Time-Resolved Photoelectron Spectroscopy (TR-PES) is a highly detailed technique that provides insights into both the population and electronic character of excited states. rsc.orgnih.gov Similar to TR-IY, it is a gas-phase pump-probe method, but it analyzes the kinetic energy of the photoelectrons ejected by the probe pulse. nih.gov This provides a more direct view of the electronic structure of the excited states and their evolution over time. rsc.org

TR-PES has been used in conjunction with TR-IY to study the photodynamics of cinnamate (B1238496) derivatives. tandfonline.comresearchgate.net For a related compound, methyl cinnamate, TR-PES experiments helped to precisely determine the lifetime of the 1¹ππ* state to be approximately 4.5 ps. tandfonline.comresearchgate.net This lifetime is attributed to the internal conversion from the 1¹ππ* state to the 1¹nπ* state. tandfonline.com Although direct TR-PES data for this compound was not found in the search results, the studies on similar molecules demonstrate the capability of this technique to unravel complex photophysical pathways, such as the initial decay processes that precede isomerization. tandfonline.comresearchgate.netresearchgate.netvulcanchem.com

Refractive Index and GC Retention Time Analysis for this compound

Beyond its photodynamic properties, the physical characteristics of this compound are important for its identification, purification, and quality control.

The refractive index of this compound is a key physical constant. Multiple sources report the refractive index to be approximately 1.546. procurementresource.comchemsrc.comechemi.com Another source provides an estimated value of 1.4600. chembk.com This property is useful for the rapid identification and purity assessment of the compound.

Table 2: Physical and Chromatographic Data for this compound

Parameter Value Reference
Refractive Index 1.546 procurementresource.comchemsrc.comechemi.com
Refractive Index (estimate) 1.4600 chembk.com

Table of Compound Names Mentioned

Compound Name Abbreviation
This compound MMC
trans-Methyl 4-methoxycinnamate trans-MMC
E-Methyl 4-methoxycinnamate E-MMC

Methyl 4 Methoxycinnamate As a Synthetic Precursor and Its Derived Compounds in Research

Synthesis of Novel 4-Arylcoumarins and Neolignans from Methyl 4-Methoxycinnamate

This compound has proven to be a valuable building block in the synthesis of 4-arylcoumarins and neolignans, two classes of compounds with diverse biological activities.

One-step palladium-catalyzed coupling reactions have been successfully employed to synthesize these complex molecules. In a notable study, the reaction of this compound with iodovanillin or vanillin (B372448), catalyzed by palladium(II) acetate (B1210297), yielded various 4-arylcoumarins and neolignans. researchgate.netchemrj.org Specifically, the reaction between vanillin and this compound produced a phenylcoumarin derivative. chemrj.org This synthetic approach offers an efficient route to these valuable compounds, with the structures of the products being confirmed through spectroscopic methods. researchgate.netchemrj.org

The synthesis of 4-arylcoumarins is of particular interest due to their wide range of pharmacological properties. Various synthetic methods have been developed for this class of compounds, including the Pechmann reaction, Wittig reaction, and metal-catalyzed reactions. mdpi.com The use of this compound in palladium-catalyzed reactions highlights a modern and effective strategy for constructing the 4-arylcoumarin scaffold. researchgate.netchemrj.org

Similarly, neolignans, which are dimeric phenylpropanoids, have been synthesized using this compound as a precursor. researchgate.netchemrj.org The palladium-catalyzed coupling reaction provides a direct method to link the phenylpropanoid units, leading to the formation of these intricate natural product-like molecules. researchgate.netchemrj.org

Table 1: Synthesis of 4-Arylcoumarins and Neolignans from this compound

Reactant 1Reactant 2CatalystProduct ClassReference
VanillinThis compoundPalladium(II) acetate4-Arylcoumarin chemrj.org
IodovanillinThis compoundPalladium(II) acetate4-Arylcoumarin chemrj.org

This compound as an Intermediate in Pharmaceutical Synthesis (e.g., Diltiazem)

This compound serves as a crucial intermediate in the synthesis of the pharmaceutical drug Diltiazem. Diltiazem is a benzothiazepine (B8601423) derivative used for treating cardiovascular conditions. The key to its synthesis is the preparation of the chiral intermediate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. nih.govepa.govthieme-connect.com

A practical and efficient method for synthesizing this key intermediate involves the asymmetric epoxidation of methyl (E)-4-methoxycinnamate. epa.govthieme-connect.com This reaction is often carried out using a chiral dioxirane, which is generated in situ from a chiral ketone catalyst, such as Yang's catalyst. epa.govthieme-connect.com This process yields the desired (-)-2 enantiomer in high enantiomeric excess and chemical yield. nih.govepa.gov

The economic viability of this synthetic route is enhanced by the cost-effective synthesis of methyl (E)-4-methoxycinnamate itself, which can be prepared through a Claisen-Schmidt condensation of p-anisaldehyde with methyl acetate using inexpensive reagents like sodium metal and a catalytic amount of methanol (B129727). epa.gov

Furthermore, innovative purification techniques have been developed to separate the desired product from the chiral catalyst. These methods can involve lipase-catalyzed transesterification and continuous dissolution and crystallization, allowing for the recovery of both the optically pure intermediate and the catalyst in excellent yields. nih.govthieme-connect.com

Table 2: Key Steps in the Synthesis of a Diltiazem Intermediate from this compound

Starting MaterialReaction TypeKey Reagent/CatalystProductSignificanceReference
Methyl (E)-4-methoxycinnamateAsymmetric EpoxidationChiral Dioxirane (from Yang's catalyst)Methyl (2R,3S)-3-(4-methoxyphenyl)glycidateKey chiral intermediate for Diltiazem nih.govepa.govthieme-connect.com

Derivatization of this compound to Enhance Bioavailability and Activity (e.g., Lipophilization, Phospholipid Complexes)

To improve the therapeutic potential of this compound, researchers have explored various derivatization strategies aimed at enhancing its bioavailability and biological activity. These methods primarily focus on increasing its lipophilicity, which can improve its absorption and transport across biological membranes. mdpi.com

Lipophilization

One common approach is lipophilization, which involves the enzymatic or chemical modification of the molecule to make it more lipid-soluble. mdpi.com An example is the transesterification of this compound with oleyl alcohol (cis-9-octadecen-1-ol) using lipases as biocatalysts. mdpi.com This process yields long-chain esters of p-methoxycinnamic acid, which are more lipophilic than the parent compound. mdpi.com Studies have shown that lipases such as Novozym 435 can effectively catalyze this reaction, leading to high conversion rates. mdpi.com

Another lipophilization strategy is the direct esterification of p-methoxycinnamic acid with alcohols like 2-ethylhexanol to produce octyl methoxycinnamate (OMC). mdpi.com This reaction, also catalyzed by Novozym 435, demonstrates high efficiency, particularly in nonpolar organic solvents. mdpi.com

Phospholipid Complexes

The formation of phospholipid complexes is another innovative technique to enhance the bioavailability of phytoconstituents like this compound. nih.gov Phospholipids, being major components of cell membranes, can form complexes with drug molecules, thereby improving their absorption. unair.ac.id This technique, often referred to as the "phytosome" technology, can be particularly beneficial for water-soluble molecules by increasing their lipid solubility. nih.gov

The complexation of a plant extract containing ethyl p-methoxycinnamate (a close derivative of this compound) with phosphatidylcholine has been shown to improve its analgesic activity compared to the free form. unair.ac.id This enhancement is attributed to improved bioavailability. The formation of these complexes can be achieved through methods like the solvent evaporation technique, where the phytoconstituent and phospholipid are dissolved in a common solvent, which is then removed to form a thin film of the complex. nih.gov

Table 3: Derivatization Strategies for this compound

Derivatization StrategyMethodExamplePurposeReference
LipophilizationEnzymatic TransesterificationReaction with oleyl alcohol using Novozym 435Increase lipophilicity mdpi.com
LipophilizationEnzymatic EsterificationReaction with 2-ethylhexanol using Novozym 435Increase lipophilicity mdpi.com
Phospholipid ComplexationSolvent EvaporationComplexation with phosphatidylcholineEnhance bioavailability and activity nih.govunair.ac.id

Natural Occurrence, Metabolism, and Environmental Fate Research of Methyl 4 Methoxycinnamate

Botanical Sources and Natural Product Isolation of Methyl 4-Methoxycinnamate

This compound, a naturally occurring phenolic compound, has been identified in various plant species. nih.gov Its presence has been reported in plants such as Gmelina asiatica and Scrophularia buergeriana. nih.gov While it can be found in some essential oils, its primary analogue, ethyl p-methoxycinnamate (EPMC), is a major constituent in the rhizomes of Kaempferia galanga (aromatic ginger). evitachem.comresearchgate.net The isolation of these compounds often involves extraction from dried and powdered plant material followed by purification.

The isolation of the closely related EPMC from Kaempferia galanga provides a representative example of the techniques used. Dried and powdered rhizomes are typically subjected to extraction using a solvent. nih.gov Studies have explored various methods including maceration, soxhletation, percolation, and distillation with different solvents like n-hexane, ethanol (B145695), and ethyl acetate (B1210297). unair.ac.idresearchgate.net For instance, maceration with n-hexane has been shown to be a simple and effective method for extracting the thermolabile EPMC, yielding crystals upon solvent evaporation. unair.ac.id One study reported increasing the yield of EPMC from a chloroform (B151607) extract of K. galanga from 0.026% to 1.04% by using petroleum ether in a Soxhlet apparatus. nih.gov Further purification of the crude extract is often achieved through column chromatography or recrystallization to obtain the pure compound. researchgate.net The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Table 1: Botanical Sources of this compound and its Analogues

CompoundPlant SpeciesPlant Part
This compoundGmelina asiaticaNot specified
This compoundScrophularia buergerianaRoots thegoodscentscompany.com
Ethyl p-methoxycinnamate (EPMC)Kaempferia galanga L.Rhizomes researchgate.net
p-Methoxycinnamic acidAquilegia vulgarisNot specified thegoodscentscompany.com

Metabolic Pathways and Pharmacokinetic Studies of this compound and its Analogues

The metabolism of this compound and its analogues primarily involves enzymatic hydrolysis and subsequent biotransformation reactions catalyzed by Cytochrome P450 (CYP) enzymes. dynamed.comuv.es In biological systems, esters are generally subject to hydrolysis, breaking them down into their constituent carboxylic acid and alcohol. epa.gov For this compound, this initial step would yield p-methoxycinnamic acid and methanol (B129727).

Studies on its widely used analogue, 2-ethylhexyl-p-methoxycinnamate (EHMC), show that it is rapidly cleared from hepatocytes and extensively metabolized. nih.gov Following oral administration in rodents, the primary route of excretion is through urine, indicating significant absorption and metabolism. nih.gov The metabolism of EHMC involves the hydrolysis of the ester bond, producing p-methoxycinnamic acid and 2-ethylhexanol. nih.gov

The resulting p-methoxycinnamic acid is a key intermediate that undergoes further metabolism. Pharmacokinetic studies in rats have shown that p-methoxycinnamic acid is cleared from plasma with a half-life of approximately 17.4 minutes following intravenous administration. wakan-iyaku.gr.jp Research indicates that p-methoxycinnamic acid can be converted to 4-hydroxybenzoic acid. thegoodscentscompany.com The metabolism of these compounds can also influence the activity of hepatic enzymes. For example, oral administration of EPMC in mice has been shown to significantly increase the activities of CYP1A1 and CYP2B, while inhibiting CYP2E1 activity at high concentrations. researchgate.net

Table 2: Metabolic Profile of p-Methoxycinnamic Acid and its Esters

Parent CompoundPrimary Metabolic ReactionKey Metabolite(s)Affected Enzymes (Observed with Analogues)
This compound (Predicted)Ester Hydrolysisp-Methoxycinnamic acid, MethanolCYP1A1 (Induced), CYP2B (Induced), CYP2E1 (Inhibited) researchgate.net
Ethyl p-methoxycinnamate (EPMC)Ester Hydrolysisp-Methoxycinnamic acid, Ethanol
2-Ethylhexyl-p-methoxycinnamate (EHMC)Ester Hydrolysisp-Methoxycinnamic acid, 2-Ethylhexanol nih.govNot specified
p-Methoxycinnamic acidOxidation/Hydroxylation4-Hydroxybenzoic acid thegoodscentscompany.comNot specified

Environmental Degradation and Fate of this compound in Biological Systems

The environmental fate of this compound, like other cinnamate (B1238496) esters, is influenced by both biotic and abiotic degradation processes. A primary pathway for the environmental breakdown of these esters is the hydrolysis of the ester group, which can occur under various environmental conditions. core.ac.ukgoogle.com This process is a key step in the biodegradation of aliphatic polyesters and other ester-containing compounds in compost and aquatic environments. core.ac.uk Microwave-assisted hydrolysis using potassium carbonate has also been shown to effectively convert ethyl cinnamic esters to their corresponding carboxylates. acs.org

Microbiological degradation plays a significant role in the fate of the core cinnamic acid structure. Bacteria can utilize cinnamic acid as a carbon source, breaking it down through various metabolic pathways. nih.govresearchgate.net One identified pathway in Stenotrophomonas sp. involves the reduction of cinnamic acid to 3-phenylpropionic acid, followed by hydroxylation and subsequent ring cleavage. nih.gov Another proposed mechanism involves a β-oxidative pathway, leading to the formation of benzoic acid, which is then further degraded. researchgate.net In the yeast Yarrowia lipolytica, cinnamic acid is metabolized to p-coumaric acid, which is then converted to 4-hydroxybenzoic acid. nih.gov

Table 3: Potential Environmental Degradation Pathways and Products of Cinnamic Acid

Parent StructureDegradation Process/OrganismIntermediate/Final Products
Cinnamate EstersHydrolysis (Abiotic/Biotic)Cinnamic Acid (or derivative), Corresponding Alcohol epa.gov
Cinnamic AcidStenotrophomonas sp. TRMK23-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxy benzoic acid, Protocatechuic acid nih.gov
Cinnamic Acidβ-Oxidation (Bacterial)Benzoic acid, Catechol researchgate.net
Cinnamic AcidYarrowia lipolyticap-Coumaric acid, 4-Hydroxybenzoic acid nih.gov

Q & A

Q. What are the primary methods for synthesizing Methyl 4-methoxycinnamate in academic research?

The most cited method involves continuous-flow Heck reactions using supercritical carbon dioxide (scCO₂)-expanded solvents. A tubular reactor packed with 2% Pd/SiO₂ catalyst (100 cm × 1 mm) is employed under optimized conditions: 155°C, 200 bar pressure, and a total flow rate of 0.12 mL/min (scCO₂:organic solvent = 5:1). Methyl acrylate reacts with 4-iodoanisole, achieving ~90% conversion after 3.5 hours with exclusive trans-isomer selectivity . This method minimizes solvent waste and simplifies purification compared to batch systems .

Q. How do temperature and residence time influence conversion rates in this compound synthesis?

  • Temperature : Increasing temperature from 145°C to 165°C raises conversion from 47% to 86% over 8 hours but reduces trans-to-branched (t/b) isomer selectivity (from 6:1 to 3:1) due to thermal destabilization of intermediates .
  • Residence Time : At 155°C, a residence time of 5.2 minutes (total flow rate: 0.12 mL/min) balances conversion (75%) and selectivity (t/b = 4:1). Longer residence times (>5.6 min) marginally improve conversion but risk catalyst deactivation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to quantify conversion and identify isomers (e.g., trans vs. branched) using a ZB-5 column with temperature programming .
  • HPLC : Validates purity (>98%) and detects trace byproducts, especially in studies comparing batch vs. flow systems .

Advanced Research Questions

Q. Why does this compound synthesis exclusively yield the trans-isomer, unlike analogous Heck reactions with styrene?

The steric hindrance from the methyl group in methyl acrylate restricts rotational freedom, favoring trans-selectivity. In contrast, styrene’s phenyl group allows mixed isomer formation (e.g., trans and branched) due to less steric constraint . Computational studies suggest the methyl group stabilizes the transition state via resonance effects, preventing alternative bonding configurations .

Q. How do substrate electronic properties affect reaction kinetics in this compound synthesis?

Methyl acrylate reacts 4× faster than styrene under identical conditions (155°C, 200 bar), achieving 90% conversion in 3.5 hours vs. 6 hours for styrene. The electron-withdrawing ester group in methyl acrylate enhances electrophilicity, accelerating oxidative addition to the Pd catalyst . Substrate electronic profiles can be modeled using Hammett constants to predict reactivity trends .

Q. How can researchers resolve contradictions in turnover frequency (TOF) data across reactor scales?

TOF discrepancies arise from catalyst dispersion and flow distribution in scaled systems. For example, a 1 mm reactor (100 cm length) and a 3.9 mm reactor show identical TOFs (~0.8 mol·mol⁻¹·min⁻¹) when normalized to Pd loading, confirming scalability. Use Equation 1 to calculate TOF:

TOF=u˙VxnSnCAT\text{TOF} = \frac{\dot{u}_V \cdot x \cdot n_S}{n_{CAT}}

where u˙V\dot{u}_V = volumetric flow rate, xx = conversion, nSn_S = substrate moles, and nCATn_{CAT} = catalyst moles .

Q. What experimental strategies minimize start-up time in continuous-flow systems for this compound synthesis?

  • Catalyst Conditioning : Pre-treat the Pd/SiO₂ catalyst with scCO₂ at 200 bar for 2 hours to stabilize active sites before introducing reactants .
  • System Equilibration : Delay sample collection for 2 hours post-reactor initiation to account for fluid transit through non-reactive zones .

Methodological Considerations

Q. How does pressure variation impact conversion in scCO₂-based systems?

At 145°C, increasing pressure from 200 bar to 250 bar improves conversion by 15% due to enhanced solvent density, which improves reactant-catalyst contact. However, pressures >250 bar risk phase separation, reducing efficiency .

Q. What are the limitations of batch reactors compared to continuous-flow systems for this synthesis?

Batch reactors show lower selectivity (e.g., t/b = 3:1 vs. 4:1 in flow) and require longer reaction times (24 hours for 60% conversion vs. 8 hours for 75% in flow). Catalyst leaching is also higher in batch systems, complicating reuse .

Q. How can researchers validate the environmental sustainability of scCO₂-based synthesis?

Perform life-cycle analysis (LCA) comparing solvent recovery rates (>95% for scCO₂ vs. <50% for THF/methanol) and energy consumption. scCO₂ systems reduce waste generation by 70% but require high initial energy input for pressurization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.